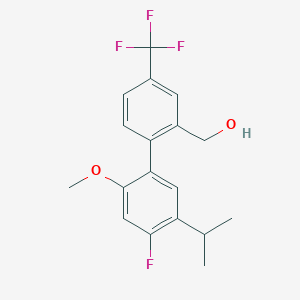![molecular formula C15H12F9FeO6 B1394557 Iron(3+) tris[(2E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate] CAS No. 28736-69-8](/img/structure/B1394557.png)
Iron(3+) tris[(2E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate]
Übersicht
Beschreibung
Iron(3+) tris[(2E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate] is a complex of iron in its +3 oxidation state . The molecular formula is C15H12F9FeO6 . It is part of a family of metal acetylacetonates .
Synthesis Analysis
The synthesis of iron(III) complexes often involves the use of tripodal tris-bidentate ligands . These ligands can accommodate the metal coordination sphere and are well-suited to obtain high pFe values . The design of ligands needs a rational approach for the understanding of the metal ion complexing abilities .Wissenschaftliche Forschungsanwendungen
Redox Pathways
Iron(III) complexes, including those similar in structure to Iron(3+) tris[(2E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate], exhibit multiple redox pathways. Studies have shown that these complexes can undergo various electron transfer mechanisms, leading to the formation of iron(III) species with distinct properties. For instance, the reaction with dialkyl peroxides and dibenzyldisulfide results in the oxidation of iron by one electron (Sazama & Betley, 2014).
Catalysis
Iron(III) complexes have been found to catalyze various reactions. For example, tris(1,3-diketonato)iron(III) has been used to catalyze the aerobic epoxidation of olefinic compounds, transforming them into epoxides with good yields (Takai, Hata, Yamada, & Mukaiyama, 1991). Furthermore, tris(acetylacetonato) iron(III) has been utilized in various synthetic applications ranging from hydrogen atom transfer to cross-coupling reactions, and as a Lewis acid (Lübken, Saxarra, & Kalesse, 2018).
Magnetism and Structure
Iron(III) complexes with structures similar to Iron(3+) tris[(2E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate] have been studied for their magnetic properties and crystal structures. These studies contribute to understanding the magnetic interactions and structural characteristics of these complexes, which are crucial for potential applications in material science and magnetism (Grunert et al., 2004).
Photocatalysis
Iron complexes have been investigated for their photocatalytic activities. For instance, tris(2,2'-bipyridine)iron(II) encapsulated within zeolite cavities showed the ability to oxidize styrene to benzaldehyde and styrene oxide under visible light irradiation, demonstrating the potential of Iron(III) complexes in photocatalytic applications (Martis, Mori, & Yamashita, 2014).
Safety and Hazards
The safety data sheet for a similar compound, Iron tris(trifluoromethylsulfonyl)imide, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Zukünftige Richtungen
The interest in synthetic siderophore mimics includes therapeutic applications (iron chelation therapy), the design of more effective agents to deliver Fe to plants and the development of new chemical tools in order to study iron metabolism and iron assimilation processes in living systems . The development of probes (fluorescent, radioactive, spin labelled) based on the O -TRENSOX backbone is in progress in order to get insights into the complicated iron metabolism processes .
Wirkmechanismus
Target of Action
Similar iron (ii) coordination compounds with tris ligands have been studied for their spin crossover properties .
Mode of Action
Related iron (ii) coordination compounds demonstrate a thermally induced spin crossover . This spin crossover is a change in spin multiplicity under the influence of external conditions .
Result of Action
Related iron (ii) coordination compounds demonstrate thermochromism, a property where the compound changes color in response to temperature changes, as a result of their spin crossover .
Eigenschaften
IUPAC Name |
iron(3+);(E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H5F3O2.Fe/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,10H,1H3;/q;;;+3/p-3/b3*4-2+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSQBHKDTAZKQW-VFEMKWSISA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C(/[O-])\C(F)(F)F.CC(=O)/C=C(/[O-])\C(F)(F)F.CC(=O)/C=C(/[O-])\C(F)(F)F.[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F9FeO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693735 | |
| Record name | Iron(3+) tris[(2E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iron(3+) tris[(2E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate] | |
CAS RN |
28736-69-8 | |
| Record name | Iron(3+) tris[(2E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Pyridinecarboxylic acid, 2-[(3S)-3-amino-1-pyrrolidinyl]-, 1-methylethyl ester](/img/structure/B1394483.png)

![(5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1394487.png)



![tert-butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]carbamate](/img/structure/B1394492.png)


